5-Ethyl-3H-indazol-3-one
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Overview
Description
5-Ethyl-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with ortho-substituted benzaldehydes, followed by cyclization to form the indazole ring . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethyl-3H-indazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar core structure.
1H-Indazole: Another tautomeric form of indazole.
2H-Indazole: A less stable tautomer compared to 1H-indazole.
Uniqueness
5-Ethyl-3H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-ethylindazol-3-one |
InChI |
InChI=1S/C9H8N2O/c1-2-6-3-4-8-7(5-6)9(12)11-10-8/h3-5H,2H2,1H3 |
InChI Key |
XUISTRFOQXCVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=NC2=O |
Origin of Product |
United States |
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